molecular formula C19H23N3O2 B11432174 N-(2,5-dimethoxybenzyl)-1-propyl-1H-benzimidazol-5-amine

N-(2,5-dimethoxybenzyl)-1-propyl-1H-benzimidazol-5-amine

Cat. No.: B11432174
M. Wt: 325.4 g/mol
InChI Key: HGQXBBKHOFQNDC-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-1-propyl-1H-benzimidazol-5-amine is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core substituted with a 2,5-dimethoxybenzyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)-1-propyl-1H-benzimidazol-5-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2,5-Dimethoxybenzyl Group: The 2,5-dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction using 2,5-dimethoxybenzyl chloride and the benzimidazole core.

    Addition of the Propyl Group: The propyl group can be added via an alkylation reaction using propyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)-1-propyl-1H-benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the benzyl group using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)-1-propyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

N-(2,5-dimethoxybenzyl)-1-propyl-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives to highlight its uniqueness:

The unique substitution pattern and the presence of the propyl group in this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-propylbenzimidazol-5-amine

InChI

InChI=1S/C19H23N3O2/c1-4-9-22-13-21-17-11-15(5-7-18(17)22)20-12-14-10-16(23-2)6-8-19(14)24-3/h5-8,10-11,13,20H,4,9,12H2,1-3H3

InChI Key

HGQXBBKHOFQNDC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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